
Krm-II-81
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRM-II-81 is a a Novel γ‑Aminobutyric Acid Type A (GABAA) Receptor Ligand That Combines Outstanding Metabolic Stability, Pharmacokinetics, and Anxiolytic Efficacy. This compound exhibited improved anxiolytic-like effects in a mouse marble burying assay and a rat Vogel conflict test.
科学研究应用
Introduction to KRM-II-81
This compound is a novel compound identified as a positive allosteric modulator of the GABAA receptor, specifically targeting the α2 and α3 subtypes. This compound has garnered attention for its potential therapeutic applications in treating epilepsy, chronic pain, and neuropsychiatric disorders. Its unique pharmacological profile suggests significant advantages over traditional treatments, particularly in terms of efficacy and side effect profiles.
Antiepileptic Efficacy
This compound has demonstrated substantial anticonvulsant activity across various preclinical models, particularly in treatment-resistant epilepsy. Notably, it has shown the ability to:
- Suppress Epileptiform Activity : In a case study involving surgically resected brain tissue from an epileptic patient, this compound completely suppressed epileptiform bursting when applied to the tissue in vitro .
- Increase Seizure Threshold : Research indicates that this compound significantly increases the seizure threshold in genetically modified mice, suggesting its potential utility in managing seizures that are resistant to existing therapies .
- Lack of Tolerance Development : Unlike many conventional antiepileptic drugs, this compound does not lead to tolerance or dependence, making it a promising candidate for long-term treatment strategies .
Analgesic Properties
This compound exhibits potent analgesic effects comparable to commonly used analgesics without the associated sedative effects or potential for abuse seen with opioids. Key findings include:
- Efficacy in Pain Models : In various animal models, this compound has demonstrated effectiveness in alleviating acute, chronic, and neuropathic pain while avoiding common side effects such as respiratory depression and motor impairment .
- Non-Sedative Profile : The compound's analgesic properties are coupled with minimal sedative effects, which is crucial for maintaining quality of life in patients requiring pain management .
Neuropsychiatric Applications
Emerging research suggests that this compound may have applications beyond epilepsy and pain management:
- Anxiolytic Effects : Preliminary studies indicate that this compound may possess anxiolytic properties, improving anxiety-like behaviors in animal models without causing sedation .
- Potential for Treating Depression : There are indications of antidepressant-like effects, further broadening its therapeutic scope .
Comparative Analysis of this compound
The following table summarizes the key therapeutic applications of this compound compared to traditional treatments:
Application | This compound | Traditional Treatments |
---|---|---|
Antiepileptic | High efficacy; no tolerance | Variable efficacy; tolerance common |
Analgesic | Effective; non-sedative | Effective; sedative effects common |
Anxiolytic | Potential efficacy | Variable efficacy; sedation risk |
Side Effects | Minimal | Significant |
Case Study 1: Epileptiform Activity Suppression
In a notable case report published by RespireRx Pharmaceuticals, this compound was administered to brain tissue from a patient with pharmaco-resistant epilepsy. The results showed complete suppression of epileptiform activity upon application of the compound, providing strong translational evidence for its clinical potential in managing severe epilepsy .
Case Study 2: Preclinical Pain Models
In preclinical studies assessing pain relief, this compound demonstrated comparable analgesic efficacy to standard analgesics while avoiding the development of tolerance or dependence. These studies highlight its potential as a safer alternative for chronic pain management .
属性
CAS 编号 |
2014348-91-3 |
---|---|
分子式 |
C21H13N5O |
分子量 |
351.369 |
IUPAC 名称 |
5-(8-ethynyl-6-pyridin-2-yl-4H-imidazo[1,5-a][1,4]benzodiazepin-3-yl)-1,3-oxazole |
InChI |
InChI=1S/C21H13N5O/c1-2-14-6-7-17-15(9-14)20(16-5-3-4-8-23-16)24-10-18-21(25-12-26(17)18)19-11-22-13-27-19/h1,3-9,11-13H,10H2 |
InChI 键 |
KNCUEWYWBUIFTQ-UHFFFAOYSA-N |
SMILES |
C#CC1=CC2=C(C=C1)N3C=NC(=C3CN=C2C4=CC=CC=N4)C5=CN=CO5 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
KRM-II-81; KRM-II 81; KRM-II81. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。